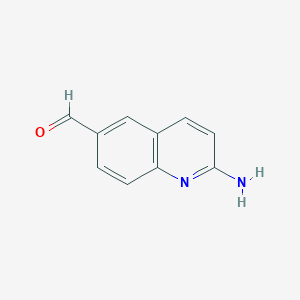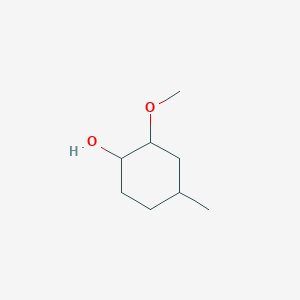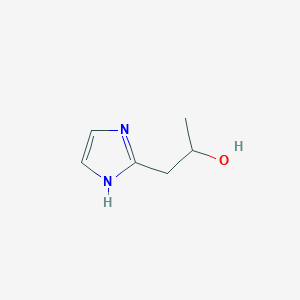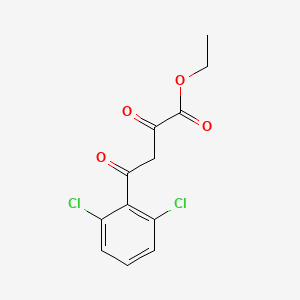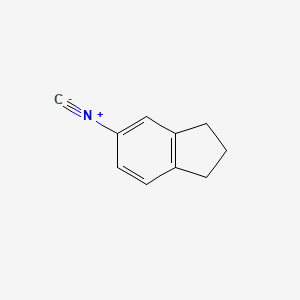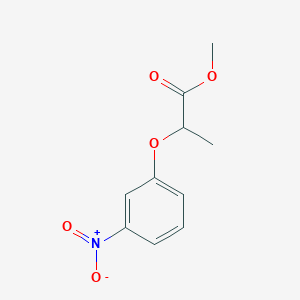![molecular formula C21H25NO4 B6613556 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one CAS No. 277309-40-7](/img/structure/B6613556.png)
7-[(octyloxy)methoxy]-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(octyloxy)methoxy]-3H-phenoxazin-3-one is a synthetic dye known for its fluorescent properties. It is commonly used in research and industry due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one involves several steps. The primary synthetic route includes the reaction of phenoxazinone with octyloxy methanol under specific conditions to yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
7-[(octyloxy)methoxy]-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
7-[(octyloxy)methoxy]-3H-phenoxazin-3-one is widely used in various scientific research fields:
Chemistry: It is used as a fluorescent dye in various chemical assays and experiments.
Biology: It is used in fluorescence microscopy to stain and visualize biological samples.
Medicine: It is used in diagnostic imaging and as a marker in various medical tests.
Industry: It is used in the manufacturing of fluorescent materials and products.
Mécanisme D'action
The mechanism of action of 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at a specific wavelength and emit light at a different wavelength. This property is utilized in various applications, including imaging and diagnostics .
Comparaison Avec Des Composés Similaires
7-[(octyloxy)methoxy]-3H-phenoxazin-3-one is unique due to its specific chemical structure and fluorescent properties. Similar compounds include:
Phenoxazinone: The parent compound of this compound.
Octyloxy methanol: A precursor used in the synthesis of this compound.
These compounds share some similarities in their chemical structure but differ in their specific properties and applications.
Propriétés
IUPAC Name |
7-(octoxymethoxy)phenoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-2-3-4-5-6-7-12-24-15-25-17-9-11-19-21(14-17)26-20-13-16(23)8-10-18(20)22-19/h8-11,13-14H,2-7,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASMHOWZGVZVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)

![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole](/img/structure/B6613493.png)

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)



